molecular formula C17H19ClN4OS B2669971 5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-78-9

5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2669971
CAS No.: 869342-78-9
M. Wt: 362.88
InChI Key: SDTYWPJPSFTZBZ-UHFFFAOYSA-N
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Description

The compound 5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a thiazolo-triazole hybrid with a complex heterocyclic scaffold. Its structure combines a thiazole ring fused with a 1,2,4-triazole moiety, substituted at the 5-position by a (2-chlorophenyl)(piperidin-1-yl)methyl group and at the 2-position by a methyl group.

Properties

IUPAC Name

5-[(2-chlorophenyl)-piperidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4OS/c1-11-19-17-22(20-11)16(23)15(24-17)14(21-9-5-2-6-10-21)12-7-3-4-8-13(12)18/h3-4,7-8,14,23H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTYWPJPSFTZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring fused with a triazole moiety, along with a piperidine group and a chlorophenyl substituent. These structural elements are significant as they contribute to the compound's interaction with various biological targets.

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits promising anti-inflammatory effects. The presence of the piperidine moiety enhances its interaction with inflammatory pathways, potentially inhibiting key enzymes involved in inflammation.

Anticancer Activity

Research has shown that this compound may possess anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cell lines and inhibit cell proliferation. The mechanism appears to involve interference with specific signaling pathways that regulate cell growth and survival.

Antimicrobial Effects

Additionally, the compound has been evaluated for its antimicrobial activity against various pathogens. Its structural characteristics may enhance its efficacy against bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

Data Table: Summary of Biological Activities

Activity Observation Reference
Anti-inflammatoryPotential inhibition of inflammatory enzymes
AnticancerInduces apoptosis and inhibits proliferation in cancer cell lines
AntimicrobialActive against various bacterial strains

Case Studies and Research Findings

  • In Vitro Anticancer Study : A study conducted on various cancer cell lines demonstrated that this compound had significant cytotoxic effects with IC50 values indicating effective concentration ranges for inducing cell death. The study highlighted the compound's ability to disrupt the cell cycle at specific phases, leading to increased apoptosis rates.
  • Anti-inflammatory Mechanism : Investigations into the compound's mechanism of action revealed that it could modulate inflammatory cytokine production. This was evidenced by reduced levels of pro-inflammatory markers in treated cell cultures compared to controls.
  • Antimicrobial Testing : The compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated moderate to strong antibacterial activity, suggesting its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related thiazolo-triazole derivatives, focusing on substituent effects, synthesis yields, melting points, and spectral data.

Structural Analogues

Key structural variations among analogs include:

  • Chlorophenyl substituent position : The target compound features a 2-chlorophenyl group, whereas analogs like 5-[(3-Chlorophenyl)(4-ethylpiperazinyl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol () substitute the chloro group at the 3-position on the phenyl ring. This positional difference may influence steric interactions and electronic effects .
  • Heterocyclic amine substituents : Piperidine (target compound) vs. piperazine () or substituted piperidines (e.g., 4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine in ). Piperazine derivatives often exhibit enhanced solubility due to their basic nitrogen atoms, while bulkier substituents (e.g., benzoisoxazole) may reduce bioavailability .
  • Triazole/thiazole substituents : The target compound’s 2-methylthiazolo group contrasts with analogs bearing ethyl (), phenyl (), or benzylidene groups (). These modifications alter lipophilicity and molecular planarity .

Physicochemical Properties

Melting points and synthesis yields vary significantly with substituents:

Compound Substituents Yield (%) Melting Point (°C) Key Spectral Data (1H NMR δ ppm) Reference
(2-Chlorophenyl)(piperidin-1-yl)methyl, 2-methylthiazolo N/A N/A N/A Target
(3-Chlorophenyl)(4-ethylpiperazinyl)methyl, 2-ethylthiazolo N/A N/A N/A
(4-Chlorophenyl)aminomethylene 64 >280 8.21 (s, 1H, NH), 7.45–7.30 (m, 4H, Ar-H)
(Furan-2-ylmethyl)aminomethylene 71 176–178 6.30–6.20 (m, 2H, furan-H)
(2-Chlorophenyl)(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)methyl, thiadiazole 67 225–227 5.15 (s, 1H, CH), 7.07–7.60 (m, Ar-H)
4-Methoxybenzylidene, 2-(2-chlorophenyl) N/A N/A 7.49–7.60 (m, Ar-H), 11.06 (bs, 1H, -SH)
  • High melting points (>250°C) are observed in compounds with rigid planar structures (e.g., (4-chlorophenyl)aminomethylene derivative in ), whereas bulkier or flexible substituents (e.g., furan in ) lower melting points .
  • Synthesis yields range from 53–71% for derivatives with simple alkyl/aryl substituents () but decrease for complex heterocycles (e.g., 54% for (5-methylisoxazol-3-yl)amino in ) due to steric hindrance .

Spectral Data

  • 1H NMR : Signals for aromatic protons (δ 7.0–7.6 ppm) and methylene/methyl groups (δ 2.0–3.5 ppm) are consistent across analogs. The target compound’s piperidinyl protons are expected near δ 2.0–3.0 ppm, similar to piperazine derivatives in .
  • LCMS/IR : Thiazolo-triazole derivatives show characteristic C=O stretches (~1620–1660 cm⁻¹) and molecular ion peaks matching calculated masses (e.g., [M+1] = 554.40 for compound) .

Crystallographic Insights

Crystal studies of a benzylidene-substituted analog () reveal near-planar thiazolo-triazole cores, with dihedral angles of 10.9–16.5° between substituents and the central ring. Intramolecular hydrogen bonds (C–H⋯N/O/S) may stabilize the conformation, a feature likely shared by the target compound .

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